molecular formula C10H10F3NO2 B1441899 4-Ethoxy-3-(trifluoromethyl)benzamide CAS No. 1206593-26-1

4-Ethoxy-3-(trifluoromethyl)benzamide

Cat. No. B1441899
M. Wt: 233.19 g/mol
InChI Key: OQBNISNCGCRBHE-UHFFFAOYSA-N
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Description

“4-Ethoxy-3-(trifluoromethyl)benzamide” is an organic compound. It is a derivative of benzamide, where one hydrogen atom on the benzene ring is replaced by an ethoxy group (-OC2H5), and an amide group (-CONH2) is attached to the carbon atom in the benzene ring .


Molecular Structure Analysis

The molecular formula of “4-Ethoxy-3-(trifluoromethyl)benzamide” is C10H10F3NO2 . The structure includes a benzene ring with an ethoxy group and a trifluoromethyl group attached to it .

Scientific Research Applications

Use in Organic Chemistry

4-Ethoxy-3-(trifluoromethyl)benzamide is a chemical compound used in organic chemistry . It has a molecular weight of 233.19 and a CAS Number of 1206593-26-1 .

Use in Antioxidant and Antibacterial Activities

A series of novel benzamide compounds, which could potentially include 4-Ethoxy-3-(trifluoromethyl)benzamide, were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

Use in PI3Ks Research

PI3Ks are a type of lipid kinase involved in cell proliferation, apoptosis, motility, and cell invasion, as well as glucose metabolism . Alpelisib contains trifluoromethyl alkyl substituted pyridine, aminothiazole, and pyrrolidine carboxamide moieties attached through urea linkage . It’s possible that 4-Ethoxy-3-(trifluoromethyl)benzamide could be used in similar research applications.

Use in Drug Development

Trifluoromethyl groups are commonly found in FDA-approved drugs . The trifluoromethyl group can enhance the drug’s metabolic stability, bioavailability, and lipophilicity . Therefore, 4-Ethoxy-3-(trifluoromethyl)benzamide could potentially be used in the development of new drugs.

Use in Material Science

Fluorine-containing compounds, including those with trifluoromethyl groups, are often used in material science . They can be used in the development of high-performance polymers, agrochemicals, and electronic materials .

Use in Spectroscopy

The trifluoromethyl group is often used in spectroscopy due to its distinct chemical shift in NMR spectroscopy . Therefore, 4-Ethoxy-3-(trifluoromethyl)benzamide could potentially be used as a reference compound in NMR spectroscopy.

Use in Spectral Analysis

The compound 4-Ethoxy-3-(trifluoromethyl)benzamide could potentially be used in spectral analysis . The trifluoromethyl group is often used in spectroscopy due to its distinct chemical shift in NMR spectroscopy . Therefore, 4-Ethoxy-3-(trifluoromethyl)benzamide could potentially be used as a reference compound in NMR spectroscopy .

Use in Agrochemicals

Fluorine-containing compounds, including those with trifluoromethyl groups, are often used in the development of agrochemicals . They can enhance the effectiveness of pesticides and other agricultural chemicals . Therefore, 4-Ethoxy-3-(trifluoromethyl)benzamide could potentially be used in the development of new agrochemicals .

Use in Electronics

Fluorine-containing compounds are also used in the electronics industry . They can be used in the development of high-performance polymers and electronic materials . Therefore, 4-Ethoxy-3-(trifluoromethyl)benzamide could potentially be used in the development of new electronic materials .

Safety And Hazards

The safety data sheet for “4-Ethoxy-3-(trifluoromethyl)benzamide” suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

Trifluoromethyl-containing compounds have found numerous applications in medicinal chemistry and agrochemicals . Therefore, “4-Ethoxy-3-(trifluoromethyl)benzamide” and similar compounds may have potential uses in these areas.

properties

IUPAC Name

4-ethoxy-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-2-16-8-4-3-6(9(14)15)5-7(8)10(11,12)13/h3-5H,2H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBNISNCGCRBHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101285456
Record name 4-Ethoxy-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-(trifluoromethyl)benzamide

CAS RN

1206593-26-1
Record name 4-Ethoxy-3-(trifluoromethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206593-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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